molecular formula C20H22Cl2N2OSi B13868014 Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane

Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane

Cat. No.: B13868014
M. Wt: 405.4 g/mol
InChI Key: CRLPXTUVNGOIJV-UHFFFAOYSA-N
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Description

Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane is a complex organic compound that features a quinazoline core substituted with dichloro groups and a phenoxy group linked to a tert-butyl-dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2,6-dichloroaniline with a suitable carbonyl compound to form the quinazoline ring. This intermediate is then reacted with a phenol derivative to introduce the phenoxy group. Finally, the tert-butyl-dimethylsilane moiety is introduced through a silylation reaction using tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroquinazolines, and various substituted derivatives depending on the specific nucleophile used .

Scientific Research Applications

Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane is unique due to its specific substitution pattern on the quinazoline core and the presence of the tert-butyl-dimethylsilane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H22Cl2N2OSi

Molecular Weight

405.4 g/mol

IUPAC Name

tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane

InChI

InChI=1S/C20H22Cl2N2OSi/c1-20(2,3)26(4,5)25-15-8-6-7-13(11-15)18-16-12-14(21)9-10-17(16)23-19(22)24-18/h6-12H,1-5H3

InChI Key

CRLPXTUVNGOIJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

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